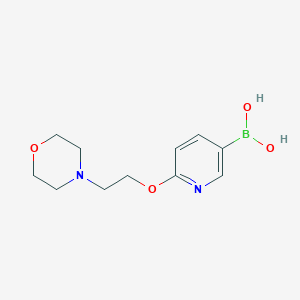

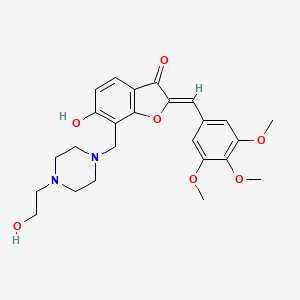

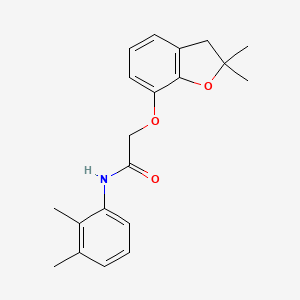

6-(2-Morpholinoethoxy)pyridine-3-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related boronic acid derivatives, including pyridylboronic acids, involves directed ortho-metalation reactions on disubstituted pyridine precursors, followed by reaction with triisopropyl borate or trimethyl borate. These methods have been applied to produce compounds with high functionalization, offering moderate to high yields. These synthesis strategies highlight the versatility of boronic acids in coupling reactions, particularly the Suzuki–Miyaura cross-coupling reactions, to obtain highly functionalized heteroarylpyridine derivatives (Smith et al., 2008).

Molecular Structure Analysis

The molecular structure of boronic acid derivatives, including pyridylboronic acids, has been elucidated through X-ray crystallography. These structures demonstrate the reactivity and potential for further functionalization of these compounds, which is crucial for their application in organic synthesis and materials science (Smith et al., 2008).

Chemical Reactions and Properties

Boronic acids participate in Suzuki–Miyaura cross-coupling reactions, a cornerstone method in organic synthesis for forming carbon-carbon bonds. This reaction facilitates the creation of new compounds by coupling boronic acids with various halides under palladium catalysis. The versatility and efficacy of boronic acids in these reactions underscore their significance in synthetic chemistry (Smith et al., 2008).

Physical Properties Analysis

The physical properties of boronic acid derivatives, such as solubility, melting points, and crystalline structure, are essential for their handling and application in chemical reactions. These properties are influenced by the functional groups attached to the boronic acid core and can affect the compound's reactivity and stability (Zhang et al., 2006).

Chemical Properties Analysis

Boronic acids are known for their ability to form stable complexes with diols and amino acids, which is a cornerstone of their application in chemosensors and in the development of pharmaceuticals. The chemical properties, including acidity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are critical for their functional application in synthesis and material science (Zhang et al., 2006).

科学的研究の応用

Synthesis and Chemical Reactions

6-(2-Morpholinoethoxy)pyridine-3-boronic acid plays a crucial role in the synthesis of various complex compounds through Suzuki coupling reactions. For instance, it is instrumental in the preparation of 3-Pyridin-3-ylquinoline and other quinolines, as well as boronic esters, which are significant in the field of organic synthesis (Li et al., 2005).

The compound is also used in the synthesis of new ligands, such as pyrrole–pyridine-based ligands, through in situ Suzuki coupling methods. This application is crucial in the field of coordination chemistry and the development of new materials (Böttger et al., 2012).

Catalysis and Chemical Reactions

It acts as a catalyst in Suzuki–Miyaura and Sonogashira cross-coupling reactions, demonstrating its versatility in facilitating complex chemical processes (Reddy et al., 2016).

The compound is involved in the development of photonic materials, particularly in tuning photophysical properties. This is significant in the field of material science, especially for applications in optoelectronics and sensing technologies (Kapuściński et al., 2021).

Pharmaceutical and Biological Applications

Its derivatives have potential insecticidal activities, which is crucial in the development of new agricultural chemicals and pest management solutions (Wang et al., 2014).

This compound derivatives are explored in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs) through Suzuki–Miyaura borylation reactions. This highlights its importance in drug development and medicinal chemistry (Sanghavi et al., 2022).

Safety and Hazards

作用機序

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, donating an organic group to a metal catalyst (typically palladium), a process known as transmetalation . The metal catalyst also undergoes oxidative addition with an electrophilic organic group, forming a new metal-carbon bond . The organic groups are then coupled together to form a new carbon-carbon bond .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds, including pharmaceuticals . Therefore, it indirectly influences various biochemical pathways through the products it helps synthesize.

Pharmacokinetics

As a boronic acid, its stability, solubility, and reactivity can be influenced by factors such as ph and the presence of diols . These factors can affect its bioavailability.

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action of 6-(2-Morpholinoethoxy)pyridine-3-boronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the pH of the environment can affect the stability and reactivity of boronic acids . Additionally, the presence of diols can lead to the formation of boronate esters, affecting the compound’s reactivity .

特性

IUPAC Name |

[6-(2-morpholin-4-ylethoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c15-12(16)10-1-2-11(13-9-10)18-8-5-14-3-6-17-7-4-14/h1-2,9,15-16H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWGCXOYZINISV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OCCN2CCOCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

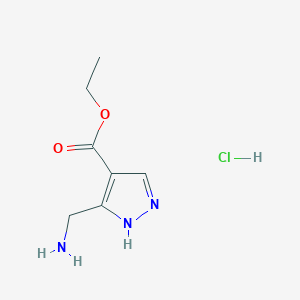

![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)

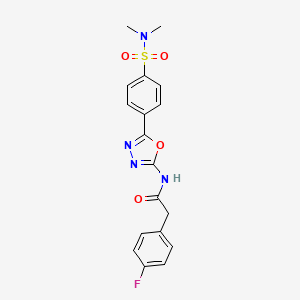

![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)

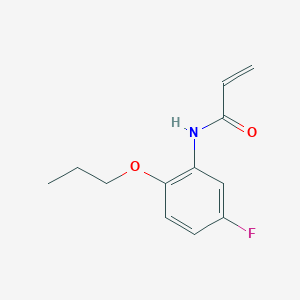

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)